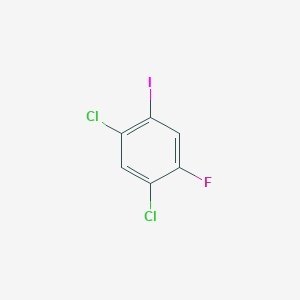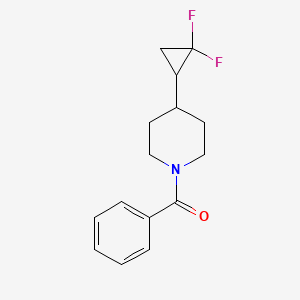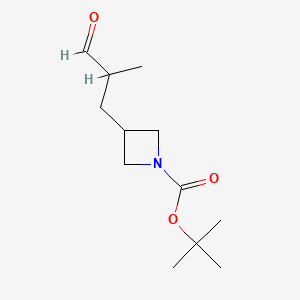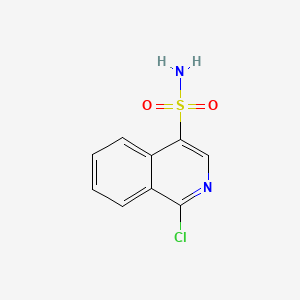
1-Chloroisoquinoline-4-sulfonamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-Chloroisoquinoline-4-sulfonamide is a chemical compound that belongs to the class of isoquinoline derivatives Isoquinoline is a heterocyclic aromatic organic compound, which is a structural isomer of quinoline The compound this compound is characterized by the presence of a chlorine atom at the first position and a sulfonamide group at the fourth position of the isoquinoline ring
Preparation Methods
The synthesis of 1-Chloroisoquinoline-4-sulfonamide can be achieved through several synthetic routes. One common method involves the reaction of isoquinoline with chlorinating agents to introduce the chlorine atom at the desired position. Subsequently, the sulfonamide group can be introduced through sulfonation reactions.
For instance, the preparation of sulfonamides can be performed by the oxidative conversion of thiol derivatives to sulfonyl chlorides using reagents such as hydrogen peroxide and thionyl chloride. The resulting sulfonyl chlorides can then react with amines to form the corresponding sulfonamides . Industrial production methods often involve similar steps but are optimized for large-scale synthesis, ensuring high yields and purity of the final product.
Chemical Reactions Analysis
1-Chloroisoquinoline-4-sulfonamide undergoes various chemical reactions, including substitution, oxidation, and reduction.
Substitution Reactions: The chlorine atom in the compound can be substituted by other nucleophiles under appropriate conditions.
Oxidation Reactions: The compound can be oxidized to introduce additional functional groups or modify existing ones. Common oxidizing agents include hydrogen peroxide and other peroxides.
Reduction Reactions: Reduction of the sulfonamide group can lead to the formation of amines or other reduced derivatives. Reducing agents such as lithium aluminum hydride are often used in these reactions.
The major products formed from these reactions depend on the specific reagents and conditions used. For instance, palladium-catalyzed cross-coupling reactions typically yield substituted isoquinoline derivatives .
Scientific Research Applications
1-Chloroisoquinoline-4-sulfonamide has a wide range of applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex molecules. Its reactivity makes it useful in various organic synthesis reactions.
Biology: The compound can be used in the study of enzyme inhibition and protein interactions due to its ability to form stable complexes with biological molecules.
Industry: The compound is used in the production of dyes, pigments, and other industrial chemicals due to its stability and reactivity.
Mechanism of Action
The mechanism of action of 1-Chloroisoquinoline-4-sulfonamide involves its interaction with specific molecular targets. In biological systems, sulfonamides are known to inhibit the enzyme dihydropteroate synthetase, which is crucial for the synthesis of folic acid in bacteria. This inhibition prevents bacterial replication and growth . The compound’s ability to form stable complexes with enzymes and proteins underlies its biological activity.
Comparison with Similar Compounds
1-Chloroisoquinoline-4-sulfonamide can be compared with other isoquinoline derivatives and sulfonamides:
Properties
Molecular Formula |
C9H7ClN2O2S |
|---|---|
Molecular Weight |
242.68 g/mol |
IUPAC Name |
1-chloroisoquinoline-4-sulfonamide |
InChI |
InChI=1S/C9H7ClN2O2S/c10-9-7-4-2-1-3-6(7)8(5-12-9)15(11,13)14/h1-5H,(H2,11,13,14) |
InChI Key |
FWENYNXCFWUYHP-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C(=C1)C(=CN=C2Cl)S(=O)(=O)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![[9-(Hydroxymethyl)-1,10-phenanthrolin-2-yl]methanol dihydrochloride](/img/structure/B13457845.png)
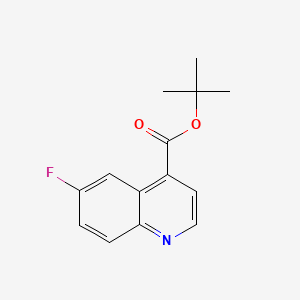
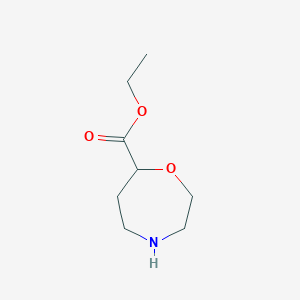
![2-{[(1,4-Dioxan-2-yl)methyl]sulfanyl}acetic acid](/img/structure/B13457857.png)
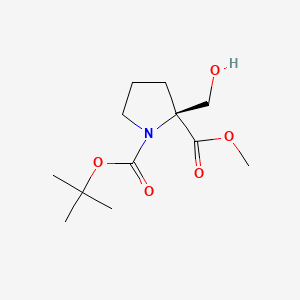
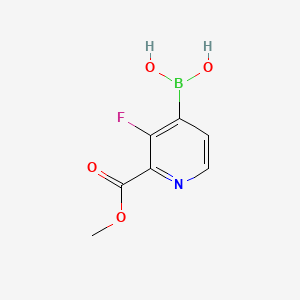
![6-amino-4-methyl-4H,7H-thieno[3,2-b]pyridin-7-one](/img/structure/B13457870.png)
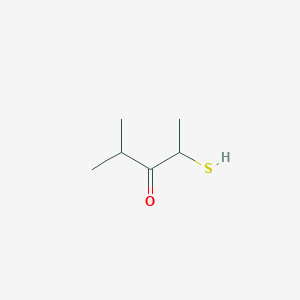
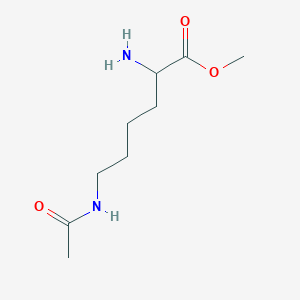
amine](/img/structure/B13457899.png)
![tert-butyl ((6-cyano-1H-benzo[d]imidazol-2-yl)methyl)carbamate](/img/structure/B13457904.png)
